3-Methyloctane

説明

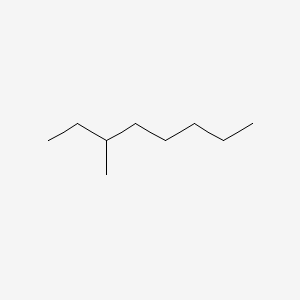

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-6-7-8-9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEOMASXHIJCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862875 | |

| Record name | 3-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.25 [mmHg] | |

| Record name | 3-Methyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-33-3 | |

| Record name | 3-Methyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyloctane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison for research, development, and safety applications.

Chemical Identity

This compound is a branched-chain alkane, an isomer of nonane. Its fundamental identifiers are crucial for accurate documentation and procurement in a research and development setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2216-33-3 | [1][3][4] |

| Molecular Formula | C9H20 | [1][4][5] |

| Molecular Weight | 128.26 g/mol | [1][4][5] |

| SMILES | CCCCCC(C)CC | [1][5] |

| InChIKey | SEEOMASXHIJCDV-UHFFFAOYSA-N | [1][6] |

| Synonyms | Isononane, Octane, 3-methyl- | [1][6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These parameters are essential for understanding its behavior in various experimental and industrial conditions.

Tabulated Physical Properties

| Property | Value | Unit | Source |

| Appearance | Clear, colorless liquid | - | [1][7] |

| Boiling Point | 144 | °C | [5][8][9] |

| Melting Point | -107.6 to -108 | °C | [5][10] |

| Density | 0.721 | g/mL | [5][10] |

| Vapor Pressure | 6.25 - 6.69 | mmHg @ 25°C | [1][3][7][9] |

| Flash Point | 32 | °C | [8][9] |

| Refractive Index | 1.4063 - 1.407 | n20/D | [5][8][9] |

| Solubility in Water | 0.8 - 2.691 | mg/L @ 23-25°C | [3][8] |

| Solubility in Solvents | Soluble in Ether, Benzene, Acetone | - | [8] |

| LogP (Octanol/Water Partition Coefficient) | 5.350 (est.) | - | [3][8] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound.

| Spectrum Type | Availability | Source |

| ¹³C NMR | Available | [1] |

| GC-MS | Available | [1] |

| FTIR | Available | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of standard chemicals like this compound are well-established and can be found in standard analytical chemistry textbooks and pharmacopeias. The reported values are typically determined using techniques such as:

-

Boiling Point: Distillation according to ASTM or similar standardized methods.

-

Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

-

Density: Use of a pycnometer or a digital density meter.

-

Refractive Index: Measurement using a refractometer.

-

Spectroscopy: Standard acquisition parameters on NMR, GC-MS, and FTIR instruments.

Logical Relationships and Workflows

While this compound is not involved in complex biological signaling pathways, its analysis follows a logical workflow.

Caption: General Analytical Workflow for this compound.

This diagram illustrates a typical workflow for the analysis of this compound, from sample handling to instrumental analysis and final reporting of its properties.

References

- 1. This compound | C9H20 | CID 16664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IUPAC Nomenclature Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. 3-methyl octane, 2216-33-3 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Octane, 3-methyl- [webbook.nist.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound CAS#: 2216-33-3 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound [stenutz.eu]

An In-depth Technical Guide to 3-Methyloctane (CAS 2216-33-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyloctane (CAS 2216-33-3), a saturated branched-chain alkane. The information presented herein is intended to support research and development activities by providing detailed chemical, physical, and safety data, along with relevant experimental methodologies and conceptual diagrams.

Core Chemical and Physical Properties

This compound is a colorless, clear liquid with the chemical formula C₉H₂₀.[1] It is also known by synonyms such as isononane.[2][3] This branched alkane is a component of interest in various fields, from fundamental organic chemistry to potential biomarker research.

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2216-33-3 | [4][5][6] |

| Molecular Formula | C₉H₂₀ | [1][7][8] |

| Molecular Weight | 128.26 g/mol | [1][5][6] |

| Appearance | Colorless clear liquid | [1][3] |

| Purity | >99.0% (GC) available | [1][9] |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Density | 0.7 ± 0.1 | g/cm³ | [7] |

| Boiling Point | 143.5 ± 7.0 | °C at 760 mmHg | [7] |

| Melting Point | -107.6 | °C | [5] |

| Flash Point | 25.3 ± 11.4 | °C | [4][7] |

| Vapor Pressure | 6.7 ± 0.1 | mmHg at 25°C | [7] |

| Refractive Index | 1.407 | n20/D | [5] |

| Water Solubility | 0.8 | mg/L at 23°C | [5] |

| LogP | 5.35 | [5][7] | |

| Acentric Factor (ω) | 0.4130 | [2] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 22.46 | kJ/mol | [2] |

| Heat of Combustion, Gross (Δc,grossH) | 6121.40 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -234.37 | kJ/mol | [2] |

Table 3: Spectroscopic Data Identifiers

| Spectroscopic Data | Available At |

| Mass Spectrum (Electron Ionization) | NIST Chemistry WebBook[8], PubChem[10] |

| ¹H NMR Spectrum | ChemicalBook[11] |

| IR Spectrum | NIST Chemistry WebBook[8] |

Safety and Handling

This compound is a flammable liquid and vapor.[9] It may be fatal if swallowed and enters airways.[9]

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H226 | Flammable liquid and vapor. | [9] |

| H304 | May be fatal if swallowed and enters airways. | [9] |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [9][12] |

| P233 | Keep container tightly closed. | [9][12] |

| P240 | Ground and bond container and receiving equipment. | [9][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [9] |

| P331 | Do NOT induce vomiting. | [9] |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | [9] |

Handling Precautions: Handle in a well-ventilated area.[12] Wear suitable protective clothing, including tightly fitting safety goggles and impervious gloves.[12] Use non-sparking tools and take measures to prevent static discharge.[9][12]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are based on established organic chemistry techniques, referencing cited literature.

A plausible synthetic route, based on the referenced literature (The Journal of Organic Chemistry, 49, p. 3928, 1984), would involve a Grignard reaction followed by reduction.[5][13]

Objective: To synthesize this compound from a suitable ketone precursor.

Materials:

-

Hexan-3-one

-

Ethyl magnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)

Procedure:

-

Grignard Reaction:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a solution of hexan-3-one in anhydrous diethyl ether to the flask.

-

Slowly add ethyl magnesium bromide in diethyl ether from the dropping funnel to the ketone solution with stirring at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-3-octanol.

-

-

Reduction of the Tertiary Alcohol:

-

The tertiary alcohol can be converted to this compound via a two-step process involving dehydration to the corresponding alkene followed by hydrogenation, or through a one-step reduction of a derivative (e.g., tosylate, though less common for tertiary alcohols). A more direct, albeit potentially challenging, method could involve a Barton-McCombie deoxygenation. For the purpose of this protocol, we will outline a dehydration-hydrogenation sequence.

-

Dehydration: Treat the crude 3-methyl-3-octanol with a dehydrating agent such as sulfuric acid or phosphoric acid with heating to produce a mixture of alkenes (3-methyl-2-octene and 3-methyl-3-octene).

-

Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere to yield this compound.

-

Purification is typically achieved through column chromatography followed by distillation.[5]

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane (or other suitable non-polar eluent)

-

Distillation apparatus

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column using hexane as the eluent.

-

Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane, collecting fractions.

-

Monitor the fractions by gas chromatography (GC) to identify those containing the pure product.

-

-

Distillation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Distill the resulting liquid under atmospheric pressure, collecting the fraction boiling at approximately 144°C.[5]

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate a general experimental workflow for the synthesis and purification of this compound, and a representative reaction mechanism where a derivative of this compound might be involved.

Caption: Synthesis and purification workflow for this compound.

While this compound itself is relatively unreactive, its halogenated derivatives are classic substrates for studying nucleophilic substitution reactions. For instance, (S)-3-chloro-3-methyloctane undergoes an SN1 reaction.[14][15]

Caption: SN1 reaction mechanism for a this compound derivative.

Applications and Relevance in Research

While a simple alkane, this compound and similar structures are relevant in several areas of research.

-

Biomarker Research: this compound has been identified as a volatile organic compound (VOC) in human breath, with some studies exploring its potential as a biomarker for diseases such as lung cancer.[5] It has also been studied in the breath of children with type 1 diabetes.[16]

-

Fundamental Organic Chemistry: As illustrated by the SN1 mechanism, chiral derivatives of this compound serve as excellent models for studying the stereochemical outcomes of nucleophilic substitution reactions.[14][15][17]

-

Drug Development Context: The inclusion of methyl groups is a critical strategy in drug design, often referred to as the "magic methyl" effect.[18] While this compound itself is not a therapeutic agent, understanding the properties and interactions of such methylated structures can inform the design of more potent and selective drug candidates by influencing their binding affinity, metabolic stability, and pharmacokinetic profiles.[18]

-

Petroleum and Fuel Research: this compound is a component of gasoline and its properties are relevant to fuel formulation and combustion research.[19]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Octane, 3-methyl- (CAS 2216-33-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 3-methyl octane, 2216-33-3 [thegoodscentscompany.com]

- 5. This compound CAS#: 2216-33-3 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:2216-33-3 | Chemsrc [chemsrc.com]

- 8. Octane, 3-methyl- [webbook.nist.gov]

- 9. This compound | 2216-33-3 | TCI AMERICA [tcichemicals.com]

- 10. This compound | C9H20 | CID 16664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(2216-33-3) 1H NMR [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Solved Write the mechanism of SN1 reaction of H20 with | Chegg.com [chegg.com]

- 15. m.youtube.com [m.youtube.com]

- 16. arxiv.org [arxiv.org]

- 17. Solved 20. When (R)-3-bromo-3-methyloctane is heated in | Chegg.com [chegg.com]

- 18. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. crcao.org [crcao.org]

An In-depth Technical Guide to 3-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloctane is a branched-chain alkane with the chemical formula C9H20. As a chiral molecule, it exists as two distinct enantiomers, (R)-3-methyloctane and (S)-3-methyloctane. This document provides a comprehensive overview of the chemical and physical properties of this compound, methods for its synthesis and analysis, and a summary of its known biological activities and potential applications in drug development. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and pharmacology.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is this compound.[1][2] This name unequivocally defines its molecular structure: an eight-carbon chain (octane) with a methyl group (CH3) attached to the third carbon atom.

The structure of this compound is represented by the following:

The third carbon atom in the octane chain is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers: (R)-3-methyloctane and (S)-3-methyloctane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 128.2551 g/mol | [1] |

| CAS Registry Number | 2216-33-3 | [2][3] |

| Monoisotopic Mass | 128.1565 Da | [4] |

| XlogP (predicted) | 4.8 | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting. The following sections outline standard methodologies.

Synthesis of this compound

A common method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone, followed by reduction of the resulting alcohol.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound via Grignard reaction and subsequent reduction.

Detailed Methodology:

-

Grignard Reaction: To a solution of 2-pentanone in anhydrous diethyl ether, an ethereal solution of butylmagnesium bromide is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 3-methyl-3-octanol.

-

Reduction: The crude 3-methyl-3-octanol is refluxed with a mixture of hydroiodic acid and red phosphorus. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., hexane). The organic extract is washed with sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated to give this compound.

-

Purification: The crude product is purified by fractional distillation to obtain pure this compound.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and confirm the molecular weight of the compound. | A single major peak in the gas chromatogram with a mass spectrum corresponding to a molecular weight of 128.26 g/mol . |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the compound. | The ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the different protons and carbons in the this compound molecule. |

| Chiral Gas Chromatography | To separate and quantify the enantiomers of this compound. | Two distinct peaks corresponding to the (R) and (S) enantiomers if a chiral stationary phase is used. |

Biological Activity and Potential Applications

While this compound itself is a simple alkane, branched-chain alkanes and their derivatives can exhibit biological activity and are of interest in drug development. They can serve as hydrophobic scaffolds or side chains in larger drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathway Interactions:

The lipophilic nature of this compound suggests potential interactions with cellular membranes and hydrophobic binding pockets of proteins.

Caption: Potential interaction of a this compound derivative with a cell signaling pathway.

Further research is required to explore the specific biological targets and mechanisms of action of this compound and its derivatives. The structural information and synthetic protocols provided in this guide serve as a foundation for such investigations.

References

A Technical Guide to the Absolute Configuration of (S)-3-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the absolute configuration of (S)-3-methyloctane, a chiral alkane. Understanding the three-dimensional arrangement of atoms is crucial in drug development and stereoselective synthesis, as different enantiomers of a molecule can exhibit varied physiological and pharmacological properties. This document outlines the theoretical framework for assigning absolute configuration, details experimental protocols for its determination, and presents relevant physicochemical data.

Defining Absolute Configuration

Absolute configuration refers to the precise three-dimensional spatial arrangement of atoms or groups at a chiral center.[1] It is unequivocally described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a stereochemical descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to a stereocenter.[1]

The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of the R or S descriptor is based on a set of sequence rules that prioritize the substituents attached to the chiral carbon atom.[2][3]

-

Rule 1: Priority by Atomic Number: Higher atomic numbers of the atoms directly bonded to the chiral center receive higher priority.[3]

-

Rule 2: First Point of Difference: If two or more directly attached atoms are identical, the priority is determined by comparing the atomic numbers of the atoms attached to them, moving outward from the chiral center until a point of difference is found.[3]

-

Rule 3: Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[3]

Once priorities (1 through 4, with 1 being the highest) are assigned, the molecule is oriented in space so that the lowest-priority substituent (4) points away from the observer. The sequence from priority 1 to 2 to 3 is then traced. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration.

Assignment of Absolute Configuration to (S)-3-Methyloctane

The chiral center in 3-methyloctane is the carbon atom at the C3 position, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a pentyl group.

The assignment of the (S) configuration proceeds as follows:

-

Identify the Chiral Center: The C3 carbon is bonded to a hydrogen (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a pentyl group (-CH₂(CH₂)₃CH₃).

-

Assign Priorities using CIP Rules:

-

Priority 1: The pentyl group. The carbon of the pentyl group is bonded to another carbon and two hydrogens.

-

Priority 2: The ethyl group. The carbon of the ethyl group is also bonded to another carbon and two hydrogens. However, comparing the pentyl and ethyl groups further, the second carbon in the pentyl chain has a higher priority than the terminal methyl group of the ethyl chain.

-

Priority 3: The methyl group. The carbon is bonded to three hydrogens.

-

Priority 4: The hydrogen atom (lowest atomic number).

-

-

Orient the Molecule: The molecule is rotated so that the hydrogen atom (priority 4) is directed away from the viewer.

-

Determine the Configuration: Tracing the path from the highest priority group (pentyl) to the second-highest (ethyl) and then to the third-highest (methyl) reveals a counter-clockwise direction. Therefore, the absolute configuration is designated as (S).

Physicochemical and Optical Properties

Enantiomers share identical physical properties such as boiling point, melting point, and density; however, they differ in their interaction with plane-polarized light.[4][5] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent.[4][5]

| Property | Value |

| Molecular Formula | C₉H₂₀[8][9] |

| Molecular Weight | 128.26 g/mol [7][8] |

| Melting Point | -108 °C[9] |

| Boiling Point | 144 °C[9] |

| Density | 0.721 g/mL[9] |

| Specific Rotation of (S)-3-methyloctane | Levorotatory (-) (Magnitude not specified) |

| Specific Rotation of (R)-3-methyloctane | Dextrorotatory (+) (Magnitude not specified) |

Experimental Determination of Absolute Configuration

The determination of the absolute configuration of chiral molecules, particularly for alkanes which lack chromophores, can be challenging. Several experimental techniques are employed, often in conjunction with computational methods.

General Experimental Workflow

The process typically involves isolating the pure enantiomer, measuring its optical properties, and comparing these with computationally predicted values for a known configuration.

Key Experimental Protocols

4.2.1. Optical Rotation Measurement

This is a classical method that measures the extent to which a chiral compound rotates plane-polarized light.

-

Sample Preparation: A solution of the purified enantiomer is prepared at a precise concentration (c) in a suitable achiral solvent.

-

Instrumentation: A polarimeter is used for the measurement.

-

Procedure:

-

The polarimeter is calibrated with the pure solvent (blank measurement).

-

The sample cell of a known path length (l) is filled with the solution.

-

Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.

-

The observed angle of rotation (α) is measured.

-

-

Data Analysis: The specific rotation [α] is calculated using the formula: [α] = α / (l * c). The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

4.2.2. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, including those without a chromophore like alkanes. It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.

-

Sample Preparation: A solution of the enantiomer is prepared in an appropriate solvent (e.g., CCl₄ or CDCl₃) at a concentration suitable for IR spectroscopy.

-

Instrumentation: A VCD spectrometer, which is essentially an FTIR spectrometer equipped with optics for generating and detecting circularly polarized light, is used.

-

Procedure:

-

The VCD spectrum of the pure solvent is recorded as a background.

-

The VCD spectrum of the sample solution is then recorded over a specific range of infrared frequencies.

-

-

Data Analysis: The experimental VCD spectrum is compared with the computationally predicted spectra for both the R and S enantiomers, typically calculated using Density Functional Theory (DFT). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Conclusion

The absolute configuration of (S)-3-methyloctane is determined by the counter-clockwise arrangement of its substituents when viewed with the lowest priority group pointing away, according to the Cahn-Ingold-Prelog rules. While direct experimental values for its specific rotation are not widely published, its chirality dictates that it will be optically active. For unambiguous determination, especially in the context of drug development and regulatory submission, advanced techniques such as Vibrational Circular Dichroism coupled with high-level computational analysis are the recommended approach for chiral alkanes.

References

- 1. This compound CAS#: 2216-33-3 [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. IUPAC Nomenclature Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Octane, 3-methyl- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | C9H20 | CID 16664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Natural Occurrence of 3-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

3-Methyloctane, a branched-chain alkane with the chemical formula C₉H₂₀, is a volatile organic compound that has been investigated as a potential biomarker in human breath for certain diseases.[1] Despite its availability as a synthetic chemical and its use in research contexts, a comprehensive review of scientific literature reveals a notable absence of confirmed natural sources of this compound in the plant and animal kingdoms. This technical guide summarizes the current state of knowledge regarding the natural occurrence of this compound, outlines the methodologies that would be employed for its detection and quantification, and provides a framework for future research in this area.

Introduction

Volatile organic compounds (VOCs) play crucial roles in the biological world, acting as semiochemicals for communication, defense mechanisms, and metabolic byproducts. Branched-chain alkanes, a subset of VOCs, are frequently identified as components of insect pheromones, plant volatiles, and mammalian scent markings. This compound's structural isomer, 4-methyloctane, for instance, has been tentatively identified as a semiochemical in the ant species Liometopum apiculatum. However, extensive searches of chemical databases and scientific literature have not yielded conclusive evidence of this compound as a naturally occurring product in plants or animals. While some sources describe it as "found in nature," specific examples with quantitative data are lacking.[2]

Natural Occurrence: An Absence of Evidence

As of the date of this guide, there are no definitive scientific reports identifying this compound as a constituent of any plant's essential oil, floral scent, or vegetative emissions. Similarly, searches for its presence in animal secretions, such as insect pheromones or mammalian scent marks, have not produced any confirmed findings.

While its absence in the current body of scientific literature does not definitively preclude its existence in an unstudied species, it suggests that this compound is not a common natural product. For researchers in drug development and related fields, this indicates that any biological activity associated with this compound is unlikely to be derived from a natural source and would necessitate synthetic production.

Hypothetical Detection and Quantification: Experimental Protocols

Should a researcher hypothesize the presence of this compound in a biological sample, a standard set of analytical procedures would be employed for its extraction, identification, and quantification.

Sample Collection and Volatile Extraction

The initial step involves the collection of the biological material (e.g., plant leaves, insect glands, animal secretions) and the extraction of its volatile components. Common techniques include:

-

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free method ideal for sampling volatile and semi-volatile compounds from the headspace above a solid or liquid sample. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the volatile compounds.

-

Simultaneous Distillation-Extraction (SDE): This technique is suitable for isolating volatile and semi-volatile compounds from a liquid or solid matrix. The sample is steam-distilled while simultaneously being extracted with a low-boiling-point organic solvent.[3]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The extracted volatile compounds are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): The extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the different compounds in the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

The identification of this compound would be confirmed by comparing its retention time and mass spectrum to that of a pure, synthetic standard of this compound.

Data Presentation

If this compound were to be detected and quantified in various samples, the data would be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Quantitative Data for this compound in Biological Samples

| Species | Tissue/Secretion | Concentration (ng/g or ng/individual) | Standard Deviation | Analytical Method |

| Plant A | Leaf Volatiles | [Value] | [Value] | HS-SPME-GC-MS |

| Insect B | Dufour's Gland | [Value] | [Value] | SDE-GC-MS |

| Mammal C | Scent Gland Secretion | [Value] | [Value] | HS-SPME-GC-MS |

Visualizing Experimental Workflow

The logical flow of an experiment to identify this compound in a biological sample can be visualized using a workflow diagram.

Conclusion and Future Directions

The current body of scientific literature does not support the natural occurrence of this compound in plants or animals. For researchers in drug development and other scientific fields, this implies that the compound must be obtained through chemical synthesis for any experimental or applied purposes.

Future research could focus on broad, untargeted metabolomic studies of a wider range of organisms, which may yet reveal the presence of this compound in a previously unexamined species. Should such a discovery be made, the experimental framework outlined in this guide provides a robust methodology for its confirmation and quantification. Until such evidence is presented, this compound should be considered a synthetic compound for the purposes of scientific research and development.

References

- 1. This compound CAS#: 2216-33-3 [m.chemicalbook.com]

- 2. 3-methyl octane, 2216-33-3 [thegoodscentscompany.com]

- 3. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structure of 3-Methyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural formula, and physicochemical properties of 3-methyloctane. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Structural Information

This compound is a saturated branched-chain alkane with the molecular formula C9H20.[1] Its structure consists of an eight-carbon chain (octane) with a methyl group attached to the third carbon atom.

Structural Formula:

Line-Angle Formula:

The line-angle formula for this compound depicts the carbon skeleton in a zig-zag fashion, where each vertex and endpoint represents a carbon atom.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 128.26 g/mol | [1] |

| Boiling Point | 144 °C | [2][3] |

| Melting Point | -108 °C | [2] |

| Density | 0.721 g/mL | [2] |

| Refractive Index (n20/D) | 1.407 | [3] |

| Flash Point | 32 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR | Spectra available from commercial and public databases. | [4] |

| ¹H NMR | Spectra available from commercial and public databases. | [5] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 127, 99, 71, 57, 85, 113. | [6] |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes. | [6][7] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The most common and effective methods include the Corey-House synthesis, Grignard reagent coupling, and the Wurtz reaction.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is particularly well-suited for preparing unsymmetrical alkanes like this compound with high yields.[8][9] The general strategy involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

A plausible and efficient Corey-House synthesis for this compound involves the reaction of lithium dipentylcuprate with 2-bromobutane or lithium di-sec-butylcuprate with 1-bromopentane. The former is generally preferred as it uses a primary alkyl halide.

Logical Workflow for Corey-House Synthesis of this compound:

Experimental Protocol (Representative):

-

Preparation of Pentyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place lithium metal turnings in anhydrous diethyl ether. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete reaction.

-

Formation of Lithium Dipentylcuprate: In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool the mixture in an ice bath. Slowly add the freshly prepared pentyllithium solution to the copper(I) iodide suspension with continuous stirring. The formation of the Gilman reagent is indicated by a color change.

-

Coupling Reaction: To the freshly prepared lithium dipentylcuprate solution, add 2-bromobutane dropwise at a controlled temperature (often below 0 °C). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Grignard Reaction

The Grignard reaction provides another effective route for the synthesis of this compound. This involves the reaction of a Grignard reagent with an appropriate alkyl halide, often catalyzed by a copper salt.

A feasible Grignard approach would be the reaction of pentylmagnesium bromide with 2-bromobutane in the presence of a copper catalyst.

Experimental Protocol (Representative):

-

Preparation of Pentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopentane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, the mixture is refluxed for a short period to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: The freshly prepared pentylmagnesium bromide solution is cooled in an ice bath. 2-Bromobutane is then added dropwise. While the direct coupling of a Grignard reagent with an alkyl halide can be slow, the addition of a catalytic amount of a copper salt, such as copper(I) chloride, can significantly improve the reaction rate and yield.

-

Work-up and Purification: The reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) to neutralize the remaining Grignard reagent and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the resulting this compound is purified by fractional distillation.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[10][11] While a classic method for forming alkanes, it is generally less efficient for the synthesis of unsymmetrical alkanes like this compound due to the formation of a mixture of products (butane, decane, and this compound).[12] Therefore, it is not the preferred method for a high-yield synthesis of this specific compound.

Table 3: Comparison of Synthetic Methods for this compound

| Synthetic Method | Starting Materials | Typical Yield | Advantages | Disadvantages |

| Corey-House Synthesis | 1-Bromopentane, Lithium, Copper(I) Iodide, 2-Bromobutane | High | High yields, good for unsymmetrical alkanes, tolerates various functional groups. | Requires preparation of an organolithium reagent, sensitive to moisture and air. |

| Grignard Reaction | 1-Bromopentane, Magnesium, 2-Bromobutane | Moderate to High | Readily available starting materials, well-established reaction. | Can have side reactions, may require a catalyst for efficient coupling with alkyl halides. |

| Wurtz Reaction | 1-Bromopentane, 2-Bromobutane, Sodium | Low | Simple procedure. | Produces a mixture of products, difficult to separate, generally low yield for unsymmetrical alkanes. |

Conclusion

This technical guide has detailed the structural formula, physicochemical properties, and primary synthetic routes for this compound. For researchers and professionals requiring a high-yield and clean synthesis of this compound, the Corey-House synthesis is the recommended method. The Grignard reaction also presents a viable alternative. The provided experimental protocols offer a solid foundation for the laboratory preparation of this compound. The tabulated data serves as a quick reference for its characterization.

References

- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. quora.com [quora.com]

- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 4. Prepare 3-methyl octane with the help of Corey-Hoise synthesis.please - askIITians [askiitians.com]

- 5. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 6. Prepare 3- methyl octane with the help of Corey house synthesis react - askIITians [askiitians.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Octane, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methyloctane

This guide provides a detailed overview of the key physical properties of 3-methyloctane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

This compound is a branched alkane with the chemical formula C9H20.[1][2] Its physical characteristics are crucial for its application and handling in a laboratory setting. The primary physical properties are summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Units |

| Boiling Point | 144 | °C |

| Density | 0.72 | g/mL |

| Molar Mass | 128.26 | g/mol |

| Melting Point | -107.6 to -108 | °C |

| Flash Point | 32 | °C |

| Refractive Index | n20/D 1.407 |

Experimental Protocols

Precise measurement of physical properties is fundamental to chemical characterization. The following sections describe generalized, standard laboratory protocols for determining the boiling point and density of a liquid organic compound such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes like this compound, this is a key indicator of purity.[7] The Thiele tube method is a common and efficient technique for this measurement, especially when only a small amount of the substance is available.[8]

Methodology: Thiele Tube Boiling Point Determination

-

Sample Preparation: A small sample (approximately 0.5 mL) of this compound is placed into a small glass vial (Durham tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end submerged in the liquid.[8]

-

Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

-

Heating: The side arm of the Thiele tube is gently heated. This design ensures uniform heat circulation within the oil bath.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point of this compound, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat source is removed at the point of a vigorous bubble stream. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.[8]

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

2.2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[9] For a liquid like this compound, density can be accurately determined using a pycnometer or by direct mass and volume measurements with a graduated cylinder and an electronic balance.[10][11]

Methodology: Density Determination using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: The mass of a clean, dry 100-mL graduated cylinder is measured using an electronic balance.[11]

-

Volume Measurement: A specific volume of this compound (e.g., 20-25 mL) is carefully added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[11]

-

Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the this compound sample is measured.[11]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[9]

-

Repeatability: The procedure should be repeated multiple times to ensure the precision and accuracy of the measurement, with the average density being reported.[11]

-

Temperature Control: The temperature of the sample should be recorded, as density is temperature-dependent.

Factors Influencing Physical Properties of Alkanes

The boiling point and density of alkanes are influenced by their molecular structure. The diagram below illustrates the key relationships between molecular characteristics and these physical properties.

Caption: Relationship between alkane molecular structure and physical properties.

Explanation of Relationships:

-

Molecular Weight and Chain Length: For straight-chain alkanes, as the carbon chain length and thus the molecular weight increase, the strength of the intermolecular van der Waals forces (specifically London dispersion forces) increases. More energy is required to overcome these forces, leading to a higher boiling point.[7][12] Similarly, density tends to increase with molecular weight.

-

Degree of Branching: For isomers like this compound, branching reduces the surface area available for intermolecular contact compared to its straight-chain isomer, nonane. This weakening of London dispersion forces results in a lower boiling point. Increased branching also leads to less efficient packing of molecules in the liquid state, generally resulting in a lower density.

References

- 1. This compound CAS#: 2216-33-3 [m.chemicalbook.com]

- 2. This compound [chembk.com]

- 3. This compound | 2216-33-3 [chemicalbook.com]

- 4. This compound | 2216-33-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [stenutz.eu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

3-Methyloctane: A Comprehensive Technical Guide to Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, hazard, and handling information for 3-Methyloctane (CAS No: 2216-33-3), a flammable liquid hydrocarbon. The following sections detail its physical and chemical properties, associated hazards, and recommended procedures for safe handling, storage, and emergency response.

Core Safety and Hazard Information

This compound is classified as a flammable liquid and presents an aspiration hazard.[1][2][3][4] It is crucial for personnel handling this substance to be thoroughly familiar with its potential risks and the necessary safety precautions to mitigate them.

Hazard Identification and Classification

-

GHS Classification: Flammable liquids, Category 2 or 3; Aspiration hazard, Category 1.[1][2][3]

-

Hazard Statements:

-

Potential Health Effects: May cause respiratory irritation, skin irritation, and serious eye irritation.[2] Inhalation can lead to central nervous system effects such as dizziness, drowsiness, and headache.[5]

Physical and Chemical Properties

A clear understanding of this compound's physical and chemical properties is essential for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | [1][2][6][7] |

| Molecular Weight | 128.26 g/mol | [1][2][6][7] |

| Appearance | Clear, colorless liquid | [2][8] |

| Boiling Point | 144 °C (at 760 mmHg) | [7][9][10] |

| Flash Point | 25.3 °C to 32 °C | [4][6][7][9][10] |

| Density | 0.7 g/cm³ (approx.) | [6][7] |

| Vapor Pressure | 6.25 - 6.7 mmHg (at 25 °C) | [2][6][8][9] |

| Solubility | Insoluble in water; soluble in ether, benzene, acetone | [7][10] |

| Refractive Index | 1.407 (at 20 °C) | [6][7] |

Experimental Protocols

Detailed experimental methodologies for determining the physicochemical and toxicological properties of this compound are not extensively available in the provided search results, which primarily consist of safety data sheets and chemical property summaries. Standard OECD and ASTM test guidelines are typically employed for such characterizations. For instance, flash point is commonly determined using methods like ASTM D93 (Pensky-Martens Closed Cup Tester), and boiling point is determined according to OECD Guideline 103. Toxicological data, where available, would be derived from studies following specific OECD guidelines for acute toxicity (e.g., OECD 401, 402, 403), irritation (e.g., OECD 404, 405), and other endpoints.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to prevent exposure and fire hazards.

Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye and Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). A face shield may be necessary where splashing is a risk. | Protects against splashes that can cause serious eye damage.[1][11][12] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Provides protection against skin irritation and absorption.[1][11][13] |

| Skin and Body | Fire/flame resistant and impervious clothing, such as a laboratory coat. For larger quantities or significant spill risk, a chemical-resistant suit is recommended. | Protects against accidental skin contact and potential fire hazards.[1][11][13] |

| Respiratory | Not typically required in a well-ventilated area or fume hood. If vapors or mists are generated, use a suitable respirator. | Protects against inhalation of harmful vapors.[1][11] |

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][11]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][3][14]

-

Use non-sparking tools and explosion-proof equipment.[1][3][11]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][3][14]

-

Avoid contact with skin and eyes.[1]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][11]

-

Store away from incompatible materials and foodstuff containers.[1]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] | [1][14][15] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower.[1][14] Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1] | [1][14][15] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][11] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11] | [1][11][14] |

| Ingestion | Do NOT induce vomiting.[1][14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][14] | [1][14] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[14]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition.[1][11]

-

Evacuate personnel to a safe area.[1]

-

Prevent further leakage or spillage if it is safe to do so.[1]

-

Contain the spill with inert absorbent material and dispose of it in accordance with local regulations.[11]

Toxicological and Ecological Information

-

Acute Toxicity: No specific data is available for oral, dermal, or inhalation routes.[1]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][4]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.[1]

-

Ecotoxicity: No data is available on the toxicity to fish, daphnia, algae, or microorganisms.[1][3] It should not be released into the environment.[11]

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key logical relationships and workflows.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C9H20 | CID 16664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2216-33-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Subacute Inhalation Toxicity of 3-Methylpentane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2216-33-3 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 2216-33-3 [m.chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 3-methyl octane, 2216-33-3 [thegoodscentscompany.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Preliminary Investigation of 3-Methyloctane in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloctane, a branched-chain alkane, has emerged as a molecule of interest in biological systems, primarily due to its identification as a potential volatile organic compound (VOC) biomarker for lung cancer detected in human breath.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its presence in biological systems, putative biosynthetic pathways, and potential biological roles. Detailed experimental protocols for its detection and analysis are presented, alongside a summary of available quantitative data. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate the significance of this compound in physiology and pathology.

Introduction

This compound (C9H20) is a saturated hydrocarbon belonging to the class of branched-chain alkanes.[3] While historically viewed as a simple structural isomer of nonane, recent advancements in analytical chemistry have enabled its detection in complex biological matrices, sparking interest in its potential physiological and pathological relevance. Notably, its presence in exhaled breath has linked it to metabolic perturbations associated with lung cancer, positioning it as a candidate for non-invasive disease diagnostics.[1][2] This guide will delve into the known occurrences of this compound in biological systems, explore its likely biosynthetic origins, and outline methodologies for its rigorous scientific investigation.

Presence in Biological Systems

The primary documented occurrence of this compound in a biological context is in human breath. It is one of several VOCs that have been identified as potential biomarkers for lung cancer.[1][2] Its presence has also been noted in the breath profiles of individuals with other conditions, such as asthma, suggesting a broader association with inflammatory or metabolic changes.[2]

While the role of many methyl-branched alkanes as cuticular hydrocarbons (CHCs) and pheromones in insects is well-established, a specific function for this compound in this capacity has not been definitively identified in the current body of literature.[4][5][6] Similarly, although fungi and plants are known to produce a wide array of volatile organic compounds, the specific emission of this compound by these organisms is not extensively documented.[7]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in mammals has not been elucidated. However, based on the established biosynthesis of branched-chain alkanes in insects and microorganisms, a putative pathway can be hypothesized. This pathway is an extension of the fatty acid synthesis (FAS) machinery.

Hypothesized Biosynthesis Pathway:

The biosynthesis of straight-chain fatty acids proceeds via the sequential addition of two-carbon units from malonyl-CoA. The introduction of a methyl branch, as seen in this compound, likely involves the substitution of a malonyl-CoA with a methylmalonyl-CoA molecule during the elongation process. The resulting branched-chain fatty acid can then undergo decarboxylation to yield the corresponding branched-chain alkane.

Biological Role and Mechanism of Action

The definitive biological role of this compound in mammals remains unknown. Its association with lung cancer suggests it may be a byproduct of altered metabolic pathways within tumor cells or a result of oxidative stress.

As a volatile organic compound, it is plausible that this compound could interact with olfactory receptors, which are a class of G-protein coupled receptors (GPCRs).[8][9][10] Such interactions could potentially trigger downstream signaling cascades. However, no specific receptor for this compound has been identified to date. Further research is required to determine if endogenous this compound has a signaling role or if it is simply a metabolic end-product.

Quantitative Data

Quantitative data for this compound in biological systems is sparse. The following table summarizes the available information from studies on human breath. It is important to note that the absolute concentrations of VOCs in breath can vary significantly due to a multitude of factors including diet, environment, and analytical methodology.

| Biological Matrix | Condition | Reported Concentration/Observation | Reference(s) |

| Human Breath | Lung Cancer | Identified as a potential biomarker. Concentrations of related hydrocarbons are often in the ppb range. | [1][2][11] |

| Human Breath | Asthma | Identified as a component of the volatile profile. | [2] |

| Human Breath | Healthy Volunteers (Smokers vs. Non-smokers) | 4-methyloctane (an isomer) was found to be correlated with smoking status. | [12] |

Experimental Protocols

The analysis of this compound, a volatile and nonpolar compound, is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Proper sample collection and preparation are critical for accurate quantification.

Sample Collection and Preparation: Exhaled Breath

Objective: To collect and concentrate VOCs from exhaled breath for GC-MS analysis.

Method: Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient method for this purpose.

Materials:

-

Inert breath collection bags (e.g., Tedlar®)

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas-tight syringe

-

GC-MS system

Protocol:

-

Breath Collection: Instruct the subject to exhale a single, full breath into the inert collection bag. The end-tidal breath is often targeted as it is most representative of the alveolar air.

-

SPME Extraction: Immediately after collection, introduce the SPME fiber into the breath bag. Expose the fiber to the breath sample for a standardized period (e.g., 20-30 minutes) at a controlled temperature (e.g., 40°C) to allow for the adsorption of VOCs.

-

Desorption and Analysis: Retract the fiber into its needle and immediately introduce it into the heated injection port of the GC-MS. The high temperature of the inlet will desorb the trapped analytes onto the GC column for separation and subsequent detection by the mass spectrometer.

Sample Collection and Preparation: Insect Cuticular Hydrocarbons

Objective: To extract CHCs, including potentially this compound, from the insect cuticle.[4][13][14]

Materials:

-

Glass vials with PTFE-lined caps

-

High-purity non-polar solvent (e.g., n-hexane or pentane)

-

Micropipettes

-

GC vials with micro-inserts

-

Nitrogen evaporator (optional)

Protocol:

-

Extraction: Place a single insect (or a pooled sample of smaller insects) into a glass vial. Add a known volume of hexane (e.g., 200 µL) and gently agitate for a short duration (e.g., 5-10 minutes). This brief extraction minimizes the co-extraction of internal lipids.[4][13]

-

Sample Concentration: Carefully remove the insect from the vial. The hexane extract can be analyzed directly or concentrated under a gentle stream of nitrogen if higher concentrations are required.

-

GC-MS Analysis: Transfer the extract to a GC vial with a micro-insert for analysis.

GC-MS Analysis Parameters

Gas Chromatograph (GC) Conditions (Example):

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic hydrocarbons.

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compare the resulting mass spectrum and retention time to an authentic standard of this compound and to spectral libraries (e.g., NIST).

Conclusion and Future Directions

The preliminary investigation of this compound reveals a molecule with potential significance in the diagnosis of lung cancer and possibly other physiological and pathological states. However, the current body of knowledge is limited, and several key areas require further exploration:

-

Quantitative Studies: There is a critical need for robust quantitative studies to establish the normal physiological range of this compound in various biological fluids and tissues and to determine the precise concentration changes associated with disease.

-

Biosynthesis and Regulation: Elucidating the specific enzymatic machinery responsible for the biosynthesis of this compound in mammals is essential for understanding its regulation and its connection to metabolic pathways.

-

Biological Function: Rigorous investigation into the potential signaling roles of this compound is warranted. This includes screening for interactions with olfactory and other G-protein coupled receptors.

-

Broader Biological Screening: A systematic screening for the presence and role of this compound in a wider range of organisms, including insects, plants, and microorganisms, could provide valuable insights into its evolutionary conservation and diverse biological functions.

References

- 1. Diagnosis of Carcinogenic Pathologies through Breath Biomarkers: Present and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H20 | CID 16664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Other chemicals that may affect ornamental plant growth | AHDB [horticulture.ahdb.org.uk]

- 8. Olfactory receptors in neural regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specialized olfactory receptor neurons mediating intra- and interspecific chemical communication in leafminer moths Eriocrania spp. (Lepidoptera: Eriocraniidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 3-Methyloctane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-Methyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker. The methodology outlined below covers sample preparation, GC-MS instrumentation, and data analysis, providing a robust framework for the qualitative and quantitative analysis of this branched-chain alkane.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] This method is ideal for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.[2] Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. This application note presents a standardized procedure for the analysis of this compound, which is applicable to various sample matrices with appropriate sample preparation.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix. The primary goal is to efficiently extract this compound into a volatile organic solvent suitable for GC-MS injection.[4]

For Liquid Samples (e.g., water, biological fluids):

-

Liquid-Liquid Extraction (LLE):

-

To 10 mL of the liquid sample, add 5 mL of a non-polar solvent such as hexane or dichloromethane.

-

Vortex the mixture vigorously for 2 minutes.

-

Allow the layers to separate. Centrifugation at 3000 rpm for 10 minutes can be employed to break up any emulsions.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.[1]

-

-

Solid-Phase Microextraction (SPME):

For Solid Samples (e.g., soil, tissue):

-

Headspace Analysis:

-

Solvent Extraction:

-

Homogenize the solid sample.

-

Extract the sample with a suitable volatile organic solvent (e.g., hexane, dichloromethane) using sonication or Soxhlet extraction.

-

Filter or centrifuge the extract to remove solid particles.[1]

-

The resulting solvent is then ready for injection.

-

GC-MS Instrumentation and Parameters